molecular formula C23H19FN6O2S B2847127 2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1207009-00-4

2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B2847127
M. Wt: 462.5
InChI Key: WABGIZAQTIVNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H19FN6O2S and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality 2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophenyl and Methoxyphenyl Compounds in Drug Development

Compounds containing fluorophenyl and methoxyphenyl groups, such as the one described, are often explored for their pharmaceutical properties. For instance, oxazolidinone analogs have shown significant antimicrobial activities against a variety of clinically important pathogens, with no cross-resistance to other common antibiotics, suggesting potential applications in developing new antimicrobial agents (Zurenko et al., 1996).

Proton Exchange Membranes in Fuel Cells

Compounds with sulfanyl groups and methoxyphenyl derivatives are also being investigated for their applications in energy technologies. For example, sulfonated poly(arylene ether sulfone) copolymers demonstrate high proton conductivities and low water uptake, making them suitable for proton exchange membranes in fuel cells (Wang et al., 2012).

Anticancer Agents

Derivatives of phenylthiazole and related compounds have been synthesized and evaluated for their anticancer activities, indicating the potential of fluorophenyl and methoxyphenyl compounds in developing treatments for various cancers (Aliabadi et al., 2010).

Molecular Imaging Probes

Some derivatives have been explored as imaging probes for receptors in the brain, contributing to our understanding of neurological diseases and the development of diagnostic tools. For instance, studies on 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide highlight its potential as an imaging probe, despite challenges in achieving specific brain region targeting (Prabhakaran et al., 2006).

Modulation of Biological Targets

Compounds with specific functional groups can modulate various biological targets, such as dopamine and norepinephrine transporters, influencing the development of treatments for disorders like narcolepsy and potentially other neuropsychiatric conditions (Madras et al., 2006).

properties

IUPAC Name

2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O2S/c1-32-18-8-2-15(3-9-18)13-25-21(31)14-33-23-27-26-22-20-12-19(16-4-6-17(24)7-5-16)28-30(20)11-10-29(22)23/h2-11,19-20,22,26,28H,12-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNZZAXZPIPNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide

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